molecular formula C19H26N2O3S2 B2750910 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953231-58-8

4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2750910
CAS RN: 953231-58-8
M. Wt: 394.55
InChI Key: JDBPHHXGNQTACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Piperidine derivatives can undergo a variety of reactions, but without more specific information, it’s difficult to predict the exact reactions this compound might undergo .

Scientific Research Applications

Complement System Modulation

This compound has been identified as a Factor B inhibitor , which plays a crucial role in the alternative pathway (AP) of the complement system . The complement system is part of the immune response and contributes to the pathogenesis of diseases like age-related macular degeneration , paroxysmal nocturnal hemoglobinuria (PNH) , atypical hemolytic uremic syndrome (aHUS) , and various glomerular diseases . By inhibiting Factor B, this compound could be used to prevent the formation of C3 and C5 convertases, potentially treating these conditions.

Drug Development for Glomerular Diseases

Given its role in modulating the complement system, this compound could be instrumental in developing treatments for glomerular diseases . These are conditions that affect the tiny filtering units of the kidney, and the compound’s ability to inhibit key proteins in the disease pathway could lead to new therapeutic strategies .

Biotechnology Research

In biotechnology, this compound could be used to study the complement-mediated immune response . It could serve as a tool to understand better how the complement system contributes to immunity and how its dysregulation leads to disease .

Pharmaceutical Research

In pharmaceuticals, the compound’s inhibitory action on Factor B could be harnessed to design selective orally bioavailable inhibitors . These inhibitors could be used to treat a range of complement-mediated diseases, offering a new class of drugs with specific action and potentially fewer side effects .

High-Throughput Screening (HTS)

The compound has been discovered through high-throughput screening efforts, indicating its potential as a lead compound in drug discovery. It could be used in HTS to identify other compounds with similar or improved efficacy in modulating the complement system .

Environmental Impact Studies

While the direct environmental impact of this compound is not well-documented, its development and use in medical treatments necessitate environmental impact assessments. This includes studying its biodegradability, toxicity, and long-term effects on ecosystems .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperidine derivatives are used in pharmaceuticals and their mechanisms of action involve interacting with biological systems in specific ways .

properties

IUPAC Name

4-ethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-2-24-17-5-7-19(8-6-17)26(22,23)20-14-16-9-11-21(12-10-16)15-18-4-3-13-25-18/h3-8,13,16,20H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBPHHXGNQTACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

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